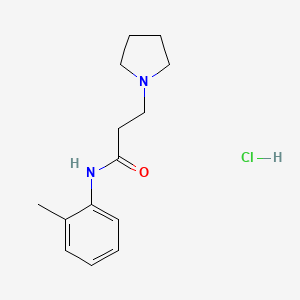
N-(2-methylphenyl)-3-(1-pyrrolidinyl)propanamide hydrochloride
描述
N-(2-methylphenyl)-3-(1-pyrrolidinyl)propanamide hydrochloride is a synthetic compound that belongs to the class of drugs known as designer drugs. It is also known as Methylenedioxypyrovalerone (MDPV) and is a potent stimulant drug that has been used for recreational purposes. However,
作用机制
MDPV acts by binding to the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the reuptake of dopamine, MDPV increases the levels of dopamine in the brain, leading to a feeling of euphoria and increased energy levels.
Biochemical and Physiological Effects:
MDPV has been shown to have a number of biochemical and physiological effects on the body. These include increased heart rate, blood pressure, body temperature, and respiratory rate. It also causes a release of norepinephrine and serotonin, which contribute to its stimulant effects.
实验室实验的优点和局限性
MDPV has several advantages for use in laboratory experiments. It is a potent and selective dopamine reuptake inhibitor, which makes it useful for investigating the role of dopamine in various physiological processes. However, MDPV is a highly addictive drug and can be dangerous if not handled properly. It is also illegal in many countries, which limits its availability for research purposes.
未来方向
There are several future directions for research on MDPV. One area of interest is the potential therapeutic applications of MDPV. Studies have shown that MDPV may have potential as a treatment for depression, attention deficit hyperactivity disorder (ADHD), and other psychiatric disorders. Another area of interest is the development of new drugs based on the structure of MDPV, which may have improved therapeutic properties and fewer side effects.
Conclusion:
In conclusion, MDPV is a synthetic compound that has been widely used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. It acts as a potent dopamine reuptake inhibitor and has several advantages for use in laboratory experiments. However, MDPV is a highly addictive drug and can be dangerous if not handled properly. Further research is needed to fully understand the potential therapeutic applications of MDPV and to develop new drugs based on its structure.
科学研究应用
MDPV has been widely used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Studies have shown that MDPV acts as a potent dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. This effect is similar to that of cocaine and amphetamines, which are also dopamine reuptake inhibitors.
属性
IUPAC Name |
N-(2-methylphenyl)-3-pyrrolidin-1-ylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.ClH/c1-12-6-2-3-7-13(12)15-14(17)8-11-16-9-4-5-10-16;/h2-3,6-7H,4-5,8-11H2,1H3,(H,15,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXNFDRHTCYUKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCN2CCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24805117 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[4-(4-ethylbenzyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B3948155.png)
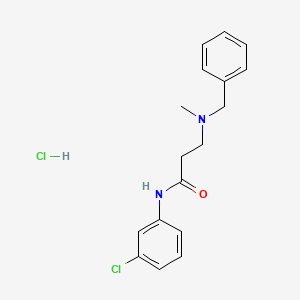
![N-(4-methylpyridin-2-yl)-N'-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}succinamide](/img/structure/B3948163.png)
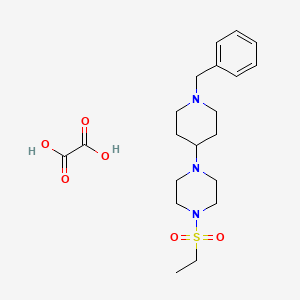
![1-methyl-2-oxo-2-phenylethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B3948178.png)
![3-acetyl-1-(4-methylphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B3948196.png)
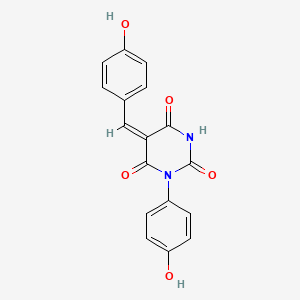
![4-chloro-2-{1-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethyl}phenol](/img/structure/B3948225.png)
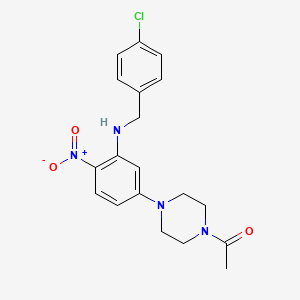
![1-[(4-chlorophenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate](/img/structure/B3948242.png)

![N-(4-{[4-(4-methylcyclohexyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3948256.png)
![1-[3-(2-furyl)acryloyl]proline](/img/structure/B3948272.png)
![5-chloro-2-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B3948280.png)